2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid
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Overview
Description
2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid is an organic compound characterized by its complex structure, which includes a brominated phenoxy group and multiple ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid typically involves multiple steps:
Bromination: The initial step involves the bromination of 4-(2-methylheptan-2-yl)phenol to introduce the bromine atom at the 2-position.
Etherification: Subsequent etherification reactions are carried out to attach ethoxy groups. This involves the reaction of the brominated phenol with ethylene oxide under basic conditions.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation could produce a carboxylic acid or ketone derivative.
Scientific Research Applications
2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-ethyl-4-methylheptane: Shares the brominated alkyl structure but lacks the phenoxy and ethoxy groups.
4-Heptanol, 2-methyl-: Contains a similar alkyl chain but differs in functional groups and overall structure.
Uniqueness
2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid is unique due to its combination of a brominated phenoxy group and multiple ethoxy linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
100345-08-2 |
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Molecular Formula |
C22H35BrO6 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-bromo-4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H35BrO6/c1-4-5-6-9-22(2,3)18-7-8-20(19(23)16-18)29-15-14-27-11-10-26-12-13-28-17-21(24)25/h7-8,16H,4-6,9-15,17H2,1-3H3,(H,24,25) |
InChI Key |
YXMVPEIPLKTQBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)OCCOCCOCCOCC(=O)O)Br |
Origin of Product |
United States |
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